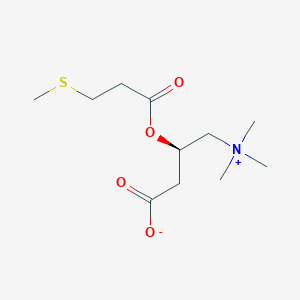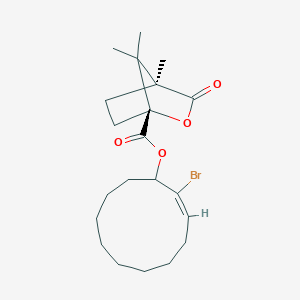
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine, commonly known as BCPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BCPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have a range of biochemical and physiological effects.
作用機序
BCPP is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine). It inhibits the reuptake of serotonin by presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
生化学的および生理学的効果
BCPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and pain perception. BCPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and pain perception.
実験室実験の利点と制限
BCPP has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine) and has been extensively studied for its potential therapeutic applications. BCPP has also been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms underlying mood, anxiety, and pain perception. However, BCPP has some limitations for lab experiments. It is a potent inhibitor of the cytochrome P450 enzyme system, which can lead to drug-drug interactions. BCPP also has a relatively short half-life, which can make it difficult to maintain stable drug concentrations in vitro and in vivo.
将来の方向性
There are several future directions for the study of BCPP. One direction is to investigate its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of mood and anxiety disorders. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of BCPP.
合成法
BCPP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenyl)propylamine to produce 1-(4-chlorophenyl)-3-(4-chlorobenzyl)propylamine. The second step involves the reaction of this intermediate with piperazine to produce BCPP. The yield of BCPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学的研究の応用
BCPP has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. BCPP has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
120166-70-3 |
|---|---|
製品名 |
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine |
分子式 |
C22H28Cl2N2 |
分子量 |
391.4 g/mol |
IUPAC名 |
1,4-bis[3-(4-chlorophenyl)propyl]piperazine |
InChI |
InChI=1S/C22H28Cl2N2/c23-21-9-5-19(6-10-21)3-1-13-25-15-17-26(18-16-25)14-2-4-20-7-11-22(24)12-8-20/h5-12H,1-4,13-18H2 |
InChIキー |
UKUYCOVERBAHBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
その他のCAS番号 |
120166-70-3 |
同義語 |
1,4-BCPP 1,4-bis(3-(4-chlorophenyl)propyl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)


![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)





![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)

